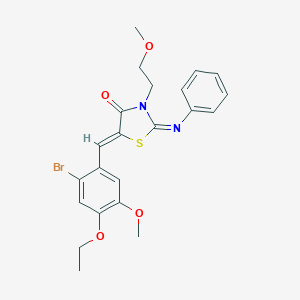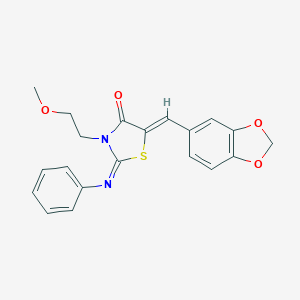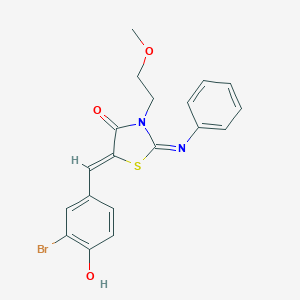![molecular formula C14H19Cl2NO2 B306676 2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and stiffness caused by conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In
Mecanismo De Acción
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide works by inhibiting the activity of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, so by reducing their production, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and stiffness in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce fever and pain in patients with acute pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is relatively easy to synthesize and is readily available. However, this compound has some limitations in laboratory experiments. It has been shown to have some cytotoxic effects on certain cell types, so caution should be exercised when using it in cell culture experiments.
Direcciones Futuras
There are several future directions for research on 2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide. One area of research is the development of new formulations of this compound that can be used to treat a wider range of conditions. Another area of research is the development of new drugs that target the same pathways as this compound but with fewer side effects. Finally, there is a need for further research into the long-term effects of this compound use, particularly in patients with chronic conditions such as osteoarthritis and rheumatoid arthritis.
Métodos De Síntesis
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide is synthesized by reacting 2,4-dichlorophenol with 2-methylbutylamine in the presence of an acid catalyst to form the intermediate 2-(2,4-dichlorophenoxy)-N-(2-methylbutyl)acetamide. This intermediate is then converted to this compound by reacting it with acetic anhydride in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are responsible for inflammation and pain. This compound has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain.
Propiedades
Fórmula molecular |
C14H19Cl2NO2 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-4-9(2)8-17-14(18)10(3)19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,4,8H2,1-3H3,(H,17,18) |
Clave InChI |
BXRMUOJFVNNURK-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCC(C)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)

![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)



![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)